7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole
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Overview
Description
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole is an organoboron compound that features a boronic ester group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 7-bromo-2,3-dihydro-1H-indole using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Boronic acids or borate esters.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole largely depends on its application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole is unique due to its indole core, which is a common structural motif in many natural products and pharmaceuticals. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-7,16H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYWNYSNVJPKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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